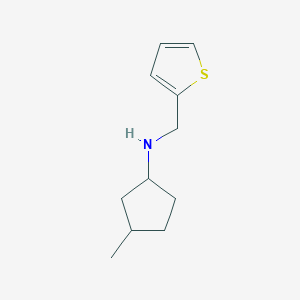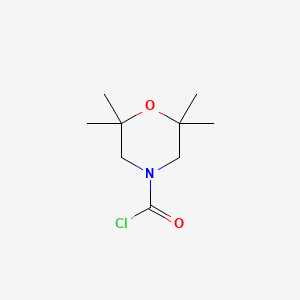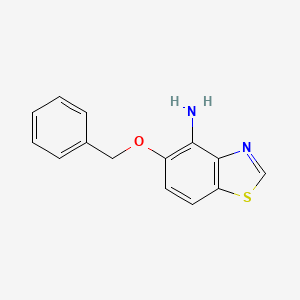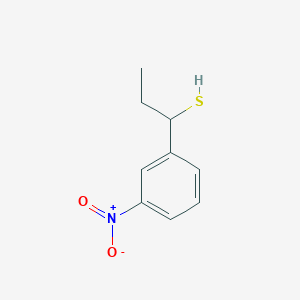![molecular formula C12H14Br2O B13319945 1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13319945.png)
1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene is an organic compound with the molecular formula C12H14Br2O. It is a brominated benzene derivative, where a bromocyclopentyl group is attached to the benzene ring through an oxy-methyl linkage. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene typically involves the following steps:
Bromination of Cyclopentane: Cyclopentane is brominated to form 2-bromocyclopentane using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Formation of 2-Bromocyclopentyl Methanol: The 2-bromocyclopentane is then reacted with formaldehyde (CH2O) in the presence of a base to form 2-bromocyclopentyl methanol.
Etherification: The 2-bromocyclopentyl methanol is then reacted with 1-bromo-3-methylbenzene in the presence of a base such as sodium hydride (NaH) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), and reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or halogenated benzene derivatives.
Oxidation and Reduction: Formation of alcohols, ketones, alkanes, or alkenes.
Aplicaciones Científicas De Investigación
1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene involves its interaction with molecular targets through its bromine atoms and benzene ring. The bromine atoms can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products with different biological and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the cyclopentyl group.
1-Bromo-3-(cyclopropylmethoxy)benzene: Similar in structure but has a cyclopropyl group instead of a cyclopentyl group.
1-Bromo-2-((4-fluorobenzyl)oxy)-5-isopropoxy-3-methylbenzene: Similar in having a benzene ring with multiple substituents but differs in the nature of the substituents.
Propiedades
Fórmula molecular |
C12H14Br2O |
|---|---|
Peso molecular |
334.05 g/mol |
Nombre IUPAC |
1-bromo-3-[(2-bromocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14Br2O/c13-10-4-1-3-9(7-10)8-15-12-6-2-5-11(12)14/h1,3-4,7,11-12H,2,5-6,8H2 |
Clave InChI |
XOENSVCIEJQKBV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)Br)OCC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methoxy-1-azaspiro[3.3]heptane](/img/structure/B13319880.png)
![Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13319887.png)
![1-[(3-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13319893.png)
![1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+](/img/structure/B13319897.png)
![tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate](/img/structure/B13319909.png)



![2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13319929.png)



